N-{2-phenylimidazo[1,2-a]pyridin-3-yl}thiophene-2-carboxamide
Description
Properties
IUPAC Name |
N-(2-phenylimidazo[1,2-a]pyridin-3-yl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3OS/c22-18(14-9-6-12-23-14)20-17-16(13-7-2-1-3-8-13)19-15-10-4-5-11-21(15)17/h1-12H,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOJBRKRLGPSKQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N3C=CC=CC3=N2)NC(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-phenylimidazo[1,2-a]pyridin-3-yl}thiophene-2-carboxamide typically involves the condensation of 2-aminopyridine with α-bromoketones, followed by cyclization and bromination reactions. The reaction conditions often include the use of toluene as a solvent, with iodine (I2) and tert-butyl hydroperoxide (TBHP) as reagents . The process is metal-free and occurs under mild conditions, making it an efficient and environmentally friendly method.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for larger batches, ensuring consistent quality and yield, and implementing safety measures for handling reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
N-{2-phenylimidazo[1,2-a]pyridin-3-yl}thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like TBHP.
Reduction: Reduction reactions can be performed using common reducing agents such as sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazo[1,2-a]pyridine core.
Common Reagents and Conditions
Oxidation: TBHP in toluene.
Reduction: NaBH4 in methanol.
Substitution: Various nucleophiles in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the imidazo[1,2-a]pyridine core.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of imidazo[1,2-a]pyridine compounds exhibit promising inhibitory effects on FLT3 (FMS-like tyrosine kinase 3), which is significant in the treatment of acute myeloid leukemia (AML). For instance, modifications to the imidazo[1,2-a]pyridine scaffold have led to the discovery of compounds that inhibit both FLT3 and its drug-resistant mutants effectively .
Case Study: FLT3 Inhibitors
A study demonstrated that certain derivatives showed balanced inhibition against FLT3 internal tandem duplications (FLT3-ITD) and secondary mutations, which are often resistant to existing therapies like gilteritinib. This highlights the potential of N-{2-phenylimidazo[1,2-a]pyridin-3-yl}thiophene-2-carboxamide as a scaffold for developing new anticancer agents .
Anti-inflammatory Properties
Preliminary investigations suggest that this compound may inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory processes. The potential anti-inflammatory activity could position it as a candidate for treating conditions characterized by excessive inflammation .
Material Science Applications
In addition to its biological applications, this compound has potential uses in materials science due to its electronic properties. The thiophene moiety contributes to the compound's ability to participate in charge transfer processes, making it a candidate for organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .
Mechanism of Action
The mechanism of action of N-{2-phenylimidazo[1,2-a]pyridin-3-yl}thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, thereby exerting anti-inflammatory effects . Additionally, it may interact with nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) pathways, influencing gene expression and cellular responses .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations at Position 3
Thiophene-2-carboxamide vs. Acetamide
The substitution of the acetamide group (as in N-(2-phenylimidazo[1,2-a]pyridin-3-yl)acetamide) with thiophene-2-carboxamide alters hydrogen-bonding patterns and molecular packing. The acetamide derivative forms intramolecular N3—H3n···N1 hydrogen bonds, creating isolated columns along the crystallographic b-axis .
Thiophene-2-carboxamide vs. Sulfur-Containing Derivatives
Sulfur-containing analogs, such as bis(2-phenylimidazo[1,2-a]pyridin-3-yl)sulfanes (e.g., 4g–4n ), exhibit distinct reactivity and yields. For example:
Data Tables
Table 1: Yields and Characterization of Key Analogs
Table 2: Structural and Electronic Effects
Biological Activity
N-{2-phenylimidazo[1,2-a]pyridin-3-yl}thiophene-2-carboxamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article synthesizes current research findings regarding its biological activity, including mechanisms of action, structure-activity relationships, and potential therapeutic applications.
The compound's molecular formula is , with a molecular weight of approximately 319.38 g/mol. Its structural features include an imidazo[1,2-a]pyridine core fused with a thiophene ring, which is crucial for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C18H13N3OS |
| Molecular Weight | 319.38 g/mol |
| IUPAC Name | This compound |
| CAS Number | 312623-31-7 |
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory processes. This inhibition suggests potential anti-inflammatory properties that may be beneficial in treating conditions like arthritis and other inflammatory diseases .
- Anticancer Activity : Research indicates that derivatives of imidazo[1,2-a]pyridine structures can inhibit FLT3 mutations associated with acute myeloid leukemia (AML). The binding interactions of these compounds within the FLT3 receptor highlight their potential as targeted cancer therapies .
- Antimicrobial Properties : Preliminary studies have demonstrated that compounds similar to this compound exhibit significant antibacterial and antifungal activities. For instance, some derivatives have shown effective inhibition against strains such as Staphylococcus aureus and Candida albicans .
Structure-Activity Relationship (SAR)
The biological efficacy of this compound is influenced by its structural components:
- Aromatic Substituents : The presence of electron-withdrawing or electron-donating groups on the phenyl ring can enhance the compound's lipophilicity and biological activity.
- Core Modifications : Variations in the imidazo[1,2-a]pyridine core have been linked to improved potency against specific targets, particularly in cancer therapy .
Case Studies and Research Findings
Several studies have focused on the biological activities of this compound and its derivatives:
- Anticancer Activity : A study demonstrated that modifications to the imidazo[1,2-a]pyridine scaffold could lead to compounds with enhanced potency against FLT3-positive AML cells. The binding affinity and selectivity for FLT3 were significantly improved through strategic substitutions .
- Antimicrobial Testing : A series of compounds derived from similar scaffolds were evaluated for their antimicrobial properties using microdilution methods. Results indicated promising activities against various bacterial strains with minimum inhibitory concentrations (MICs) ranging from 0.7 to 15.62 μg/mL .
Q & A
Q. Critical Considerations :
- Solvent choice (e.g., DMF vs. acetonitrile) impacts reaction efficiency and crystallinity of the product .
- Substituents on the imidazo[1,2-a]pyridine ring influence reaction kinetics and yield.
Basic: How is structural characterization performed for this compound and its derivatives?
Methodological Answer:
- X-ray Crystallography : Determines dihedral angles between aromatic rings (e.g., 8.5–13.5° between thiophene and phenyl groups) and hydrogen-bonding patterns (e.g., C–H⋯O/S interactions) .
- NMR Spectroscopy : ¹H and ¹³C NMR identify regioselectivity in substitution patterns. For example, the thiophene carbonyl signal appears at ~165 ppm in ¹³C NMR .
- Mass Spectrometry : High-resolution MS confirms molecular weight and fragmentation pathways.
Practical Tip : Use deuterated DMSO for solubility in NMR, as aromatic protons may exhibit complex splitting due to restricted rotation .
Basic: What pharmacological screening methods are used to evaluate its bioactivity?
Methodological Answer:
- COX-2 Inhibition Assays : Cell-based assays (e.g., human whole-blood COX-2 inhibition) measure IC₅₀ values. Derivatives with sulfonyl or methyl groups on the phenyl ring show enhanced selectivity for COX-2 over COX-1 .
- Anticancer Screening : MTT assays against cancer cell lines (e.g., MCF-7, HeLa) assess cytotoxicity. Thiophene carboxamides often exhibit moderate activity (IC₅₀ ~10–50 μM) .
- Anti-inflammatory Models : In vivo murine models (e.g., carrageenan-induced paw edema) quantify reduction in inflammation .
Advanced: How can researchers resolve contradictions in reported biological activity data?
Methodological Answer:
Contradictions may arise from variations in assay conditions or structural analogs. Strategies include:
- Orthogonal Assays : Cross-validate results using both enzymatic (e.g., recombinant COX-2) and cell-based assays .
- Metabolic Stability Testing : Assess if discrepancies arise from differential metabolism (e.g., CYP450 interactions) using liver microsomes.
- Crystallographic Analysis : Compare bioactive conformations (e.g., dihedral angles in COX-2 binding pockets) to rule out structural mismatches .
Case Study : A derivative with a morpholine substituent showed conflicting COX-2 inhibition data; crystallography revealed steric hindrance in one polymorphic form .
Advanced: What computational approaches guide structure-activity relationship (SAR) studies?
Methodological Answer:
- Molecular Docking : Predict binding modes in target proteins (e.g., COX-2 or CDK2). The thiophene carbonyl group often forms hydrogen bonds with Arg120 in COX-2 .
- DFT Calculations : Optimize geometry and calculate electronic properties (e.g., HOMO-LUMO gaps). Electron-withdrawing groups on the phenyl ring enhance electrophilic reactivity .
- QSAR Models : Use Hammett constants or logP values to correlate substituent effects with bioactivity. For example, para-substituted sulfonyl groups improve COX-2 affinity by 2–3 kcal/mol .
Advanced: How are supramolecular interactions exploited in material science applications?
Methodological Answer:
- Non-Classical Hydrogen Bonding : Weak C–H⋯O/S interactions guide crystal packing, enabling design of porous frameworks for gas storage .
- Optoelectronic Tuning : Thiophene-imidazo[1,2-a]pyridine hybrids exhibit tunable fluorescence via π-stacking; emission maxima shift with solvent polarity (Δλ ~20–40 nm) .
- Coordination Polymers : Metal ions (e.g., Pd²⁺) bind to the pyridyl nitrogen, forming 1D or 2D networks for catalytic applications .
Advanced: What strategies address low yields in large-scale synthesis?
Methodological Answer:
- Flow Chemistry : Continuous reactors minimize side reactions (e.g., dimerization) during amidation .
- Microwave-Assisted Synthesis : Reduces reaction time for imidazo[1,2-a]pyridine formation from 12 hours to 30 minutes .
- Directing Group Optimization : Bulky ligands (e.g., 2-methoxyethyl) improve regioselectivity in Pd-catalyzed C–H activation, reducing purification steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
